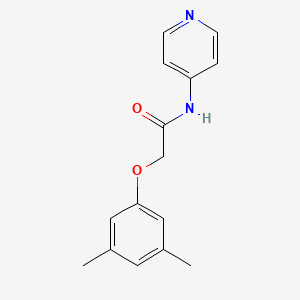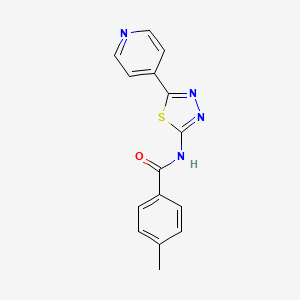
2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). This protein is located in the outer mitochondrial membrane and is involved in various cellular functions, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology and oncology.
作用機序
2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide binds selectively to TSPO, which is upregulated in response to various cellular stressors, such as inflammation and oxidative damage. This binding leads to the modulation of various signaling pathways, including the regulation of mitochondrial function, calcium homeostasis, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory responses, the modulation of immune cell function, and the regulation of cellular metabolism. Additionally, this compound has been shown to have neuroprotective effects, particularly in models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide in scientific research is its high selectivity for TSPO, which allows for accurate and specific imaging of TSPO distribution and density. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective tool for in vivo studies.
However, there are also some limitations to using this compound in lab experiments. For example, the binding of this compound to TSPO can be affected by various factors, such as the presence of endogenous ligands and changes in TSPO expression levels. Additionally, the use of radiotracers, such as this compound, requires specialized equipment and expertise, which may limit their accessibility and applicability in certain research settings.
将来の方向性
There are several potential future directions for research involving 2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide. One area of interest is the development of new TSPO ligands with improved selectivity and affinity, which could lead to more accurate and sensitive imaging of TSPO in vivo. Additionally, studies are needed to further elucidate the role of TSPO in various cellular processes and disease states, which could lead to the development of novel therapeutic strategies. Finally, the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging (MRI), could provide a more comprehensive understanding of the complex interactions between TSPO and other cellular components.
合成法
2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide can be synthesized through a multistep process involving the reaction of 3,5-dimethylphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with pyridine-4-amine. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-(3,5-dimethylphenoxy)-N-(pyridin-4-yl)acetamide has been used as a radiotracer in positron emission tomography (PET) imaging studies to visualize the distribution and density of TSPO in various tissues and organs. This technique has been particularly useful in studying the role of TSPO in neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in cancer research.
特性
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-12(2)9-14(8-11)19-10-15(18)17-13-3-5-16-6-4-13/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBFJQNOHMIDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200490 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)

![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)
![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7595474.png)
![3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7595495.png)

![N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)

![1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine](/img/structure/B7595508.png)
![N-[2-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]ethyl]methanesulfonamide](/img/structure/B7595515.png)